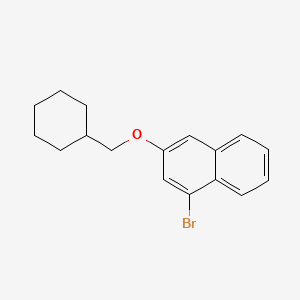
1-Bromo-3-(cyclohexylmethoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(cyclohexylmethoxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by a bromine atom attached to the first position of the naphthalene ring and a cyclohexylmethoxy group attached to the third position
準備方法
The synthesis of 1-Bromo-3-(cyclohexylmethoxy)naphthalene typically involves the bromination of naphthalene followed by the introduction of the cyclohexylmethoxy group. One common method is the photobromination of naphthalene using molecular bromine, which yields 1-bromonaphthalene. This intermediate can then undergo further reactions to introduce the cyclohexylmethoxy group .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use efficient bromination techniques and subsequent functionalization to achieve high yields and purity.
化学反応の分析
1-Bromo-3-(cyclohexylmethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Bromo-3-(cyclohexylmethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as high refractive indices.
Biological Studies: It may be used in the study of biological pathways and interactions due to its structural properties.
作用機序
The mechanism of action of 1-Bromo-3-(cyclohexylmethoxy)naphthalene involves its ability to participate in various chemical reactions. The bromine atom and the cyclohexylmethoxy group play crucial roles in determining the reactivity and interaction of the compound with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
1-Bromo-3-(cyclohexylmethoxy)naphthalene can be compared with other bromonaphthalenes, such as 1-bromonaphthalene and 2-bromonaphthalene . These compounds share similar structural features but differ in the position of the bromine atom and the presence of additional functional groups. The unique combination of the bromine atom and the cyclohexylmethoxy group in this compound gives it distinct properties and reactivity.
Similar compounds include:
- 1-Bromonaphthalene
- 2-Bromonaphthalene
- 1,3-Dibromonaphthalene
特性
IUPAC Name |
1-bromo-3-(cyclohexylmethoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c18-17-11-15(10-14-8-4-5-9-16(14)17)19-12-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVSSTWUIRGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC3=CC=CC=C3C(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














